molecular formula C24H31N3O2 B377557 1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanone

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanone

Cat. No.: B377557
M. Wt: 393.5g/mol
InChI Key: SEIVTORZVHMTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanone is a complex organic compound that features a phenolic group, a benzimidazole moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the phenolic intermediate: This could involve the alkylation of a phenol derivative with tert-butyl groups.

    Synthesis of the benzimidazole moiety: This step might involve the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.

    Coupling of the intermediates: The final step would involve coupling the phenolic intermediate with the benzimidazole derivative under specific reaction conditions, possibly using a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The tert-butyl groups can be substituted under certain conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of strong acids or bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in materials science for developing new polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The phenolic group could participate in redox reactions, while the benzimidazole moiety might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanone: A similar compound lacking the methyl group on the benzimidazole.

    1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)propanone: A similar compound with a propanone group instead of ethanone.

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5g/mol

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-(2-imino-3-methylbenzimidazol-1-yl)ethanone

InChI

InChI=1S/C24H31N3O2/c1-23(2,3)16-12-15(13-17(21(16)29)24(4,5)6)20(28)14-27-19-11-9-8-10-18(19)26(7)22(27)25/h8-13,25,29H,14H2,1-7H3

InChI Key

SEIVTORZVHMTBH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CN2C3=CC=CC=C3N(C2=N)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CN2C3=CC=CC=C3N(C2=N)C

Origin of Product

United States

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